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Abstract

This document provides a detailed protocol for the synthesis, isolation, and characterization of
Fluoxetine Succinamic Acid, a known related compound and potential impurity of the active
pharmaceutical ingredient (API) Fluoxetine. The synthesis involves the N-acylation of
Fluoxetine with succinic anhydride. The subsequent isolation and purification are achieved
through liquid-liquid extraction and column chromatography. Characterization is performed
using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance
(NMR) spectroscopy. This protocol is intended to serve as a comprehensive guide for
researchers requiring a pure reference standard of Fluoxetine Succinamic Acid for analytical
method development, impurity profiling, and other research purposes.

Introduction

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment
of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.
[1][2][3] During the synthesis and storage of Fluoxetine, various related substances and
impurities can form. One such compound is Fluoxetine Succinamic Acid (4-(Methyl{3-phenyl-
3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid). The presence of impurities in
pharmaceutical products is a critical quality attribute that must be carefully controlled and
monitored. Therefore, the availability of pure reference standards of potential impurities is
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essential for the development and validation of analytical methods to ensure the quality, safety,
and efficacy of the final drug product.

This application note details a robust method for the synthesis and subsequent isolation of
Fluoxetine Succinamic Acid. The protocol is designed to be accessible to researchers with a
background in organic chemistry and analytical techniques.

Experimental Protocols
Synthesis of Fluoxetine Succinamic Acid

This protocol describes the synthesis of Fluoxetine Succinamic Acid via the N-acylation of
Fluoxetine with succinic anhydride.

Materials:

Fluoxetine hydrochloride

e Succinic anhydride

o Triethylamine (TEA)

e Dichloromethane (DCM), anhydrous

e Sodium bicarbonate (NaHCO3), saturated aqueous solution
o Brine (saturated aqueous NaCl solution)
o Anhydrous magnesium sulfate (MgSOa)
» Round-bottom flask

e Magnetic stirrer and stir bar

e Separatory funnel

» Rotary evaporator

Procedure:
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o Free Base Preparation: To a solution of Fluoxetine hydrochloride (1.0 eq) in a 1:1 mixture of
water and dichloromethane, add saturated sodium bicarbonate solution dropwise with stirring
until the aqueous layer is basic (pH ~8-9).

o Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
» Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to obtain Fluoxetine free base as an oil.

e N-Acylation Reaction: Dissolve the Fluoxetine free base (1.0 eq) in anhydrous
dichloromethane in a round-bottom flask under a nitrogen atmosphere.

e Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
e Add succinic anhydride (1.1 eq) portion-wise to the stirred solution.

» Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or HPLC.

o Work-up: Upon completion, dilute the reaction mixture with dichloromethane.
e Wash the organic solution sequentially with 1 M HCI, water, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude Fluoxetine Succinamic Acid.

Isolation and Purification Protocol

The crude product is purified by column chromatography on silica gel.
Materials:

e Crude Fluoxetine Succinamic Acid

 Silica gel (230-400 mesh)

¢ Hexane
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Ethyl acetate

Glass column for chromatography

Collection tubes

TLC plates and developing chamber

UV lamp

Procedure:

Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography
column.

Sample Loading: Dissolve the crude Fluoxetine Succinamic Acid in a minimal amount of
dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to
evaporate completely.

Load the dried silica with the adsorbed product onto the top of the packed column.

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10%
ethyl acetate and gradually increasing to 50% ethyl acetate).

Fraction Collection: Collect fractions and monitor them by TLC using a suitable mobile phase
(e.g., 30-40% ethyl acetate in hexane) and visualize under a UV lamp.

Product Isolation: Combine the fractions containing the pure product (identified by a single
spot on TLC).

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain
pure Fluoxetine Succinamic Acid as an off-white solid.[4]

Analytical Characterization Protocol

The purity and identity of the isolated Fluoxetine Succinamic Acid are confirmed by HPLC
and NMR.
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3.1 High-Performance Liquid Chromatography (HPLC)

e System: HPLC with UV detector

e Column: C18, 4.6 x 150 mm, 5 ym

e Mobile Phase A: 0.1% Trifluoroacetic acid in Water

e Mobile Phase B: Acetonitrile

e Gradient:

0-5 min: 30% B

[¢]

5-20 min: 30% to 80% B

[¢]

[e]

20-25 min: 80% B

25-26 min: 80% to 30% B

o

26-30 min: 30% B

[¢]

e Flow Rate: 1.0 mL/min

e Detection Wavelength: 227 nm

e Injection Volume: 10 pL

e Column Temperature: 30 °C

o Sample Preparation: Dissolve the sample in the mobile phase at a concentration of
approximately 0.5 mg/mL.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrument: 400 MHz NMR spectrometer

e Solvent: Deuterated chloroform (CDCIs) or Deuterated Dimethyl Sulfoxide (DMSO-ds)
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e Procedure: Dissolve a small amount of the purified product in the deuterated solvent and

acquire *H and 3C NMR spectra.

Data Presentation

Table 1: Physicochemical Properties of Fluoxetine Succinamic Acid

Property

Value

Reference

Chemical Name

4-(Methyl{3-phenyl-3-[4-
(trifluoromethyl)phenoxy]propyl
}amino)-4-oxobutanoic acid

[4]

CAS Number 1026723-45-4 [4]
Molecular Formula C21H22F3NO4 [4]
Molecular Weight 409.4 g/mol [4]
Appearance Off-white solid [4]
Solubility Methanol, DMSO [4]

Purity (by HPLC)

295%

[4]

Table 2: Expected *H NMR Chemical Shifts for Fluoxetine Succinamic Acid

Expected Chemical Shift

Protons Multiplicity
(ppm)
Aromatic-H 6.8-75 m
-OCH- 5.3-55 m
-N(CH3)- 2.8-3.0 s
-CH2-CH2-N- 19-23 m
-CO-CH2-CH2-COOH 25-238 m
-COOH 10.0-12.0 brs
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Note: Expected chemical shifts are estimates and may vary depending on the solvent and
other experimental conditions.

Visualizations
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Caption: Experimental workflow for the synthesis, isolation, and analysis of Fluoxetine
Succinamic Acid.
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Caption: Mechanism of action of Fluoxetine at the serotonergic synapse.
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Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis,
isolation, and characterization of Fluoxetine Succinamic Acid. The availability of this well-
characterized reference standard is crucial for the accurate quantification of this impurity in
Fluoxetine drug substance and formulated products, thereby ensuring their quality and safety.
The methods described herein are robust and can be readily implemented in a standard
organic chemistry or analytical laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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